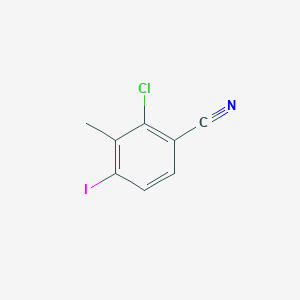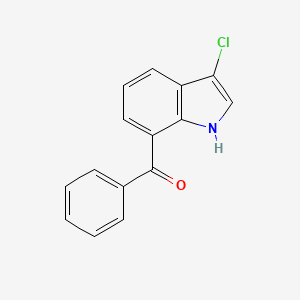
Bis(3-(trifluoromethyl)phenyl)amine
Descripción general
Descripción
“Bis(3-(trifluoromethyl)phenyl)amine” is a chemical compound that contains the trifluoromethyl group. It is related to other compounds such as “Trifluoromethyl amine” and "3,5-Bis(trifluoromethyl)phenyl isocyanate" .
Synthesis Analysis
The synthesis of “this compound” and related compounds often involves the use of trifluoromethyl groups. For example, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed . Another study reported the use of a dopant, tris[3,5-bis(trifluoromethyl)phenyl]phosphine (T35FP), in the synthesis of perovskite solar cells .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of two phenyl rings, each substituted with a trifluoromethyl group . The trifluoromethyl groups contribute to the compound’s unique properties .Chemical Reactions Analysis
“this compound” and related compounds are known to participate in various chemical reactions. For instance, they can activate substrates and stabilize partially developing negative charges in transition states . They can also participate in the trifluoromethylation of phenyl carboxylates .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by its molecular structure. For example, the presence of trifluoromethyl groups can affect the compound’s reactivity and stability .Mecanismo De Acción
The mechanism of action of “Bis(3-(trifluoromethyl)phenyl)amine” involves the activation of substrates and the stabilization of partially developing negative charges (e.g., oxyanions) in transition states through explicit double hydrogen bonding . This mechanism is commonly employed in H-bond catalysts .
Safety and Hazards
Direcciones Futuras
“Bis(3-(trifluoromethyl)phenyl)amine” and related compounds have potential applications in various fields. For example, they are used extensively in promoting organic transformations and are ubiquitous in H-bond catalysts . They also have potential applications in the design of stable and high-performance inverted perovskite solar cells .
Propiedades
IUPAC Name |
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N/c15-13(16,17)9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)14(18,19)20/h1-8,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXQYLJMVFBHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



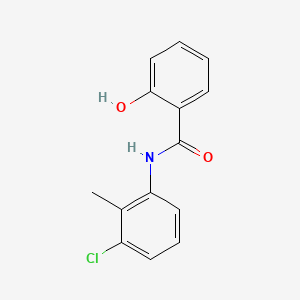
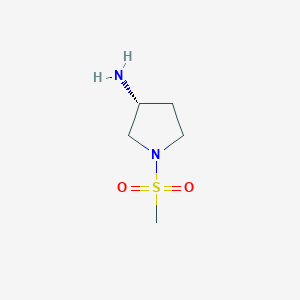
![5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B3330860.png)
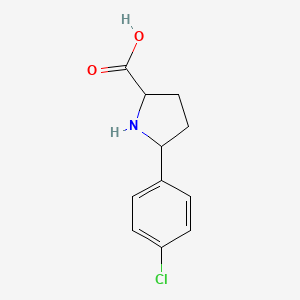
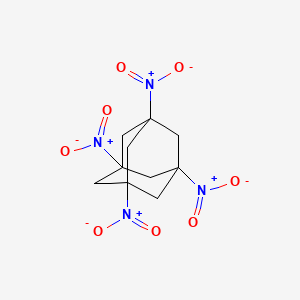
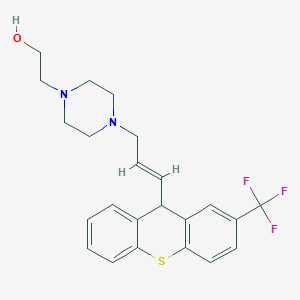
![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B3330880.png)
